N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride
Description
N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride is a heterocyclic compound featuring a pyridine ring linked to a pyrrolidine moiety via an amine group. Its molecular formula is C₉H₁₄ClN₃, with a molecular weight of 163.22 g/mol (free base) and a purity of 95% . The compound’s CAS number is EN300-172398, and it serves as a versatile building block in medicinal chemistry, particularly for kinase inhibitors and central nervous system (CNS) targeting agents due to its dual aromatic and aliphatic amine functionality.
Properties
Molecular Formula |
C9H14ClN3 |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
N-pyrrolidin-3-ylpyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13N3.ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;/h1-3,5,8,10H,4,6-7H2,(H,11,12);1H |
InChI Key |
PWCSNHZYBQTLFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC2=CC=CC=N2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride typically involves the reaction of pyridine-2-amine with pyrrolidine under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the pure hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated pyrrolidinyl-pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride is characterized by its unique molecular structure, which combines a pyridine ring with a pyrrolidine moiety. This structure enhances its solubility and reactivity, making it suitable for diverse applications.
Key Properties:
- Chemical Formula : C₉H₁₃ClN₄
- Molecular Weight : 220.68 g/mol
- CAS Number : 1185306-94-8
Scientific Research Applications
The compound has been investigated for various applications:
Medicinal Chemistry
This compound has shown promise in the development of therapeutic agents. Its structural features allow for interactions with biological targets, making it a candidate for drug development.
Potential Therapeutic Uses:
-
Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties, making it a potential treatment for infections caused by resistant strains of bacteria and fungi.
Table 1: Antibacterial Activity of this compound
Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Staphylococcus aureus 4.69 Escherichia coli 5.64 Bacillus subtilis 8.33 Pseudomonas aeruginosa 13.40
Biological Research
The compound has been studied for its biological activities beyond antimicrobial effects. Research indicates that it may interact with specific enzymes or receptors, potentially modulating their activity.
Case Study on Antimicrobial Efficacy :
A study demonstrated that structural modifications to compounds similar to this compound significantly influenced their antimicrobial efficacy against multi-drug resistant strains, suggesting that this compound could be optimized for enhanced activity.
Materials Science
Due to its unique chemical structure, this compound is also being explored in materials science for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride
- Structure : Replaces pyrrolidine with a six-membered piperidine ring and adds dimethyl groups to the amine.
- Molecular Formula : C₁₁H₁₈ClN₃ (HCl salt) .
- Key Differences: Increased steric bulk due to piperidine and dimethyl groups. Higher molecular weight (~240–250 g/mol) compared to the target compound. Potential for altered pharmacokinetics due to enhanced lipophilicity .
(S)-N-(Pyrrolidin-3-yl)pyridin-2-amine trihydrochloride
- Structure : Stereospecific (S)-enantiomer with additional HCl molecules.
- Molecular Formula : C₉H₁₄Cl₃N₃ (trihydrochloride salt).
- Key Differences :
Pyridine/Pyrimidine Ring Variants
N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride
(S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride
- Structure : Fluorine substitution at pyrimidine’s 5-position.
- Molecular Formula : C₈H₁₁ClFN₅ (HCl salt).
- Key Differences :
Halogenated Derivatives
(R)-3-Chloro-N-(pyrrolidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride
- Structure : Chloro and trifluoromethyl groups on pyridine.
- Molecular Formula : C₁₀H₁₁Cl₂F₃N₃ (HCl salt) .
- Key Differences :
Physicochemical and Pharmacological Properties
| Compound | Molecular Weight (g/mol) | Purity (%) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| N-(pyrrolidin-3-yl)pyridin-2-amine HCl | 163.22 (free base) | 95 | Pyridine, pyrrolidine, amine | Kinase inhibitors, CNS drugs |
| N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine HCl | ~240–250 | 95 | Piperidine, dimethylamine | Antidepressants, antivirals |
| (S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine HCl | ~218.66 | 95 | Pyrimidine, fluorine | Anticancer, antiviral agents |
| Pexidartinib hydrochloride | 454.28 (HCl salt) | >99 | Pyrrolo[2,3-b]pyridine, CF₃ | TGCT treatment (FDA-approved) |
- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases.
- Bioactivity : Pyridin-2-amine derivatives like pexidartinib demonstrate potent kinase inhibition (e.g., CSF1R), while pyrrolidine-containing analogues show promise in CNS disorders due to favorable logP values .
Biological Activity
N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride is a compound characterized by a pyrrolidine ring attached to a pyridine structure, exhibiting significant potential in various biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNHCl
- Molecular Weight : Approximately 199.68 g/mol
- Solubility : The hydrochloride form enhances water solubility, facilitating its application in medicinal chemistry and research.
The biological activity of this compound is primarily attributed to its structural components:
- Nitro Group : Participates in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways.
- Pyrrolidine Moiety : Enhances binding affinity to specific proteins or enzymes, influencing their activity and function.
Biological Activities
Research indicates that this compound exhibits notable antimicrobial and anticancer properties:
Antimicrobial Activity
The compound has shown effectiveness against various bacterial strains. For instance, derivatives of pyridine compounds have demonstrated significant antibacterial activity:
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2 | Staphylococcus aureus |
| This compound | TBD | TBD |
Studies have reported that compounds with similar structures exhibit minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating promising antimicrobial potential .
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly in modulating pathways involved in cancer cell proliferation and apoptosis. The generation of ROS is believed to play a critical role in inducing cancer cell death.
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that the compound interacts with specific molecular targets, potentially modulating their activity through redox mechanisms. This interaction may lead to enhanced therapeutic effects in cancer treatment.
- Structure–Activity Relationship (SAR) : Studies on related compounds highlight the importance of structural modifications for enhancing biological activity. For example, the introduction of additional substituents on the pyridine ring has been shown to improve selectivity and potency against specific biological targets .
- Comparative Analysis : In comparison with other pyridine derivatives, this compound exhibits unique properties due to its combination of nitro and pyrrolidine groups, which enhance its solubility and biological reactivity .
Q & A
Q. What are the common synthetic routes for N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic coupling. For example:
- Catalytic Methods : Fe₂O₃@SiO₂/In₂O₃ catalysts enable efficient coupling of pyrrolidine derivatives with pyridine precursors under mild conditions (60–80°C, 12–24 hours), achieving yields >85% .
- Cyclization of Amide Hydrochlorides : Pyrolysis of substituted amide hydrochlorides at 280–285°C generates pyrrolidinone intermediates, which are subsequently functionalized (e.g., with pyridyl groups) via reductive amination .
Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. DMF), catalyst loading (5–10 mol%), and reaction time to minimize byproducts.
Q. Which analytical techniques are critical for characterizing This compound?
- Methodological Answer :
- Structural Confirmation : X-ray crystallography (using SHELX software for refinement ) resolves stereochemistry. For non-crystalline samples, ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., pyrrolidine NH at δ 2.8–3.2 ppm) .
- Purity Assessment : HPLC (C18 column, 95:5 water:acetonitrile) detects impurities (<5%), while elemental analysis validates stoichiometry (e.g., C: 50.1%, H: 6.2%, N: 17.2%) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of This compound?
- Methodological Answer :
- Functional Selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections ) accurately model charge distribution. Basis sets (e.g., 6-31G*) optimize molecular geometry.
- Key Calculations :
- HOMO-LUMO gaps predict reactivity (e.g., nucleophilic pyridyl nitrogen).
- Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., pyrrolidine N–H→pyridine π*).
- Validation : Compare computed IR spectra with experimental data (e.g., C–N stretch at 1250 cm⁻¹) .
Q. What strategies resolve contradictions in reported synthetic yields for This compound?
- Methodological Answer :
- Variable Screening : Use Design of Experiments (DoE) to isolate factors like temperature, catalyst aging, or moisture sensitivity. For example, Fe₂O₃@SiO₂/In₂O₃ deactivates if exposed to ambient humidity, reducing yields by 15–20% .
- Byproduct Analysis : LC-MS identifies side products (e.g., over-alkylated pyrrolidine derivatives) to adjust stoichiometry or reaction time .
Q. How is This compound evaluated for biological activity in kinase inhibition studies?
- Methodological Answer :
- In Vitro Assays : HEK293 cells transfected with JAK2 or 5-HT₂ receptors measure IC₅₀ via luminescence (e.g., Promega ADP-Glo™ kinase assay). Dose-response curves (0.1–100 μM) determine potency .
- SAR Studies : Modifying the pyrrolidine 3-position (e.g., trifluoromethyl groups) enhances selectivity for JAK2 over JAK1 (2.5-fold improvement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
